Diisobutylaluminum phenoxide Diisobutylaluminum phenoxide
Brand Name: Vulcanchem
CAS No.: 4165-53-1
VCID: VC14105302
InChI: InChI=1S/C6H6O.2C4H9.Al/c7-6-4-2-1-3-5-6;2*1-4(2)3;/h1-5,7H;2*4H,1H2,2-3H3;/q;;;+1/p-1
SMILES:
Molecular Formula: C14H23AlO
Molecular Weight: 234.31 g/mol

Diisobutylaluminum phenoxide

CAS No.: 4165-53-1

Cat. No.: VC14105302

Molecular Formula: C14H23AlO

Molecular Weight: 234.31 g/mol

* For research use only. Not for human or veterinary use.

Diisobutylaluminum phenoxide - 4165-53-1

Specification

CAS No. 4165-53-1
Molecular Formula C14H23AlO
Molecular Weight 234.31 g/mol
IUPAC Name bis(2-methylpropyl)-phenoxyalumane
Standard InChI InChI=1S/C6H6O.2C4H9.Al/c7-6-4-2-1-3-5-6;2*1-4(2)3;/h1-5,7H;2*4H,1H2,2-3H3;/q;;;+1/p-1
Standard InChI Key WEDLYHNDZPHFLT-UHFFFAOYSA-M
Canonical SMILES CC(C)C[Al](CC(C)C)OC1=CC=CC=C1

Introduction

Structural and Electronic Characteristics

Diisobutylaluminum phenoxide features a tetrahedral aluminum center coordinated to two isobutyl groups and a phenoxide moiety. The isobutyl substituents impose significant steric hindrance, while the phenoxide ligand donates electron density through its aromatic π-system, creating a polarized Al–O bond . This electronic configuration enhances the compound's Lewis acidity, enabling it to activate substrates such as carbonyl compounds and epoxides for nucleophilic attack.

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal dynamic behavior in solution. The compound exists in equilibrium between monomeric and dimeric forms, with the dimer predominating in nonpolar solvents like toluene . The bridging phenoxide ligands in the dimeric structure further modulate reactivity by stabilizing transition states through secondary interactions .

Synthetic Routes and Large-Scale Preparation

The synthesis of diisobutylaluminum phenoxide typically proceeds via two primary methods:

Method 1: Alkylation of Aluminum Chloride
AlCl3+2i-BuMgBr(i-Bu)2AlCl+2MgBrCl\text{AlCl}_3 + 2 \text{i-BuMgBr} \rightarrow \text{(i-Bu)}_2\text{AlCl} + 2 \text{MgBrCl}
Subsequent reaction with phenol under controlled conditions yields the target compound:
(i-Bu)2AlCl+PhOH(i-Bu)2AlOPh+HCl\text{(i-Bu)}_2\text{AlCl} + \text{PhOH} \rightarrow \text{(i-Bu)}_2\text{AlOPh} + \text{HCl}

Method 2: Transmetalation from Triisobutylaluminum
Heating triisobutylaluminum with phenol induces β-hydride elimination and ligand exchange:
(i-Bu)3Al+PhOH(i-Bu)2AlOPh+i-BuH\text{(i-Bu)}_3\text{Al} + \text{PhOH} \rightarrow \text{(i-Bu)}_2\text{AlOPh} + \text{i-BuH}
This route benefits from higher atom economy and is preferred for industrial-scale production .

Critical parameters for optimal yield include:

  • Temperature control (0–25°C) to prevent over-reduction

  • Strict exclusion of moisture and oxygen

  • Use of aprotic solvents (e.g., hexane, toluene)

Catalytic Applications in Organic Synthesis

Asymmetric Aldol Reactions

Diisobutylaluminum phenoxide enables diastereoselective aldol condensations through substrate preorganization. In the presence of chiral auxiliaries such as 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenol, it achieves enantiomeric excess (ee) values exceeding 90% . The mechanism involves:

  • Coordination of the carbonyl oxygen to aluminum

  • Deprotonation to form a chiral enolate

  • Stereoselective attack on the electrophilic partner

Regioselective Epoxide Ring-Opening

The reagent demonstrates unparalleled regiocontrol in epoxide openings. For example, cyclohexene oxide reacts with nucleophiles exclusively at the more substituted carbon when mediated by diisobutylaluminum phenoxide:
Epoxide+Nu(i-Bu)2AlOPhTerminal alcohol\text{Epoxide} + \text{Nu}^- \xrightarrow{\text{(i-Bu)}_2\text{AlOPh}} \text{Terminal alcohol}
This selectivity arises from the aluminum center's ability to stabilize developing positive charge at the benzylic position .

Carbonyl Protection Strategies

Recent work by Yahata and Fujioka demonstrates the compound's utility in in situ protection methodologies . By transiently complexing with aldehydes, it enables selective transformations of less reactive ketones:

SubstrateTraditional ReactivityWith (i-Bu)₂AlOPh
AldehydeHighSuppressed
KetoneModerateEnhanced
EsterLowUnaffected

This approach eliminates tedious protection-deprotection sequences, streamlining multistep syntheses.

Comparative Analysis with Related Organoaluminum Reagents

The compound's performance must be contextualized against similar catalysts:

ReagentSteric BulkLewis Acidity (pKa)Typical Applications
(i-Bu)₂AlOPhHigh-8.2Asymmetric catalysis, epoxide opening
AlCl₃Low-13.4Friedel-Crafts alkylation
ATPHExtreme-6.5Bulky substrate activation
Diethylaluminum chlorideModerate-9.1Polymerization initiator

Key advantages of diisobutylaluminum phenoxide include:

  • Balanced acidity for selective substrate activation

  • Recoverability via precipitation in nonpolar media

  • Compatibility with oxygen-sensitive reactions due to phenoxide stabilization

Emerging Applications and Future Directions

Recent studies highlight novel uses in sustainable chemistry:

  • Green Solvent Systems: Preliminary data suggest compatibility with deep eutectic solvents for Pd-catalyzed cross-couplings, though full optimization remains ongoing .

  • Flow Chemistry: Continuous flow reactors mitigate safety risks during large-scale applications, achieving 98% conversion in epoxide ring-opening reactions.

  • Biomedical Catalysis: Early-stage research explores its use in synthesizing chiral pharmaceutical intermediates, particularly for kinase inhibitors.

Challenges requiring further investigation include:

  • Development of air-stable derivatives

  • Expansion to photoredox catalytic cycles

  • In vivo applications constrained by aluminum toxicity

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